molecular formula C18H17FO4 B491224 4-Fluoro-2',4',6'-trimethoxychalcone

4-Fluoro-2',4',6'-trimethoxychalcone

Cat. No.: B491224
M. Wt: 316.3g/mol
InChI Key: NERHFTSAOXRYQV-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2',4',6'-trimethoxychalcone is a synthetic chalcone derivative of significant interest in biomedical research, particularly in the field of oncology. Chalcones are recognized as versatile scaffolds in drug discovery due to their broad biological activities . This compound is part of a class of synthetic chalcones designed to enhance anti-tumor potency and improve pharmacokinetic properties compared to natural analogs . Research indicates that synthetic chalcone derivatives can exhibit potent anti-cancer effects through multiple mechanisms. Studies on similar trimethoxychalcone structures have demonstrated dose- and time-dependent anti-proliferative activity against various human cancer cell lines . The proposed mechanisms of action for these compounds include the promotion of reactive oxygen species (ROS) accumulation, induction of cell cycle arrest at the G2/M phase, and triggering of mitochondrial apoptosis . Furthermore, reverse molecular docking studies suggest that potent chalcone derivatives may exert their effects by targeting critical cell cycle regulators such as CDK1 . The structural motif of a 2,4,6-trimethoxyphenyl ring, as found in this compound, has been associated with enhanced metabolic stability and promising anticancer ability in preclinical research . As a research tool, 4-Fluoro-2',4',6'-trimethoxychalcone provides a valuable template for investigating novel anti-cancer pathways and for the further development of therapeutic candidates.

Properties

Molecular Formula

C18H17FO4

Molecular Weight

316.3g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H17FO4/c1-21-14-10-16(22-2)18(17(11-14)23-3)15(20)9-6-12-4-7-13(19)8-5-12/h4-11H,1-3H3/b9-6+

InChI Key

NERHFTSAOXRYQV-RMKNXTFCSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)F)OC

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Inflammatory Chalcones

2',4-Dihydroxy-3',4',6'-Trimethoxychalcone (C₁₈H₁₈O₆)
  • Substituents : Hydroxyl groups at 2' and 4' positions; methoxy groups at 3', 4', 6'.
  • Activity : Inhibits NF-κB and p38 MAPK pathways in macrophages, reducing proinflammatory cytokines (e.g., TNF-α, IL-6) at IC₅₀ values < 10 µM .
  • Mechanistic Difference : Hydroxyl groups increase polarity and hydrogen-bonding capacity but may reduce cell permeability compared to fluorinated analogs .
2′-Hydroxy-4,4′,6′-Trimethoxychalcone (C₁₇H₁₆O₅)
  • Substituents : Hydroxyl at 2'; methoxy at 4, 4', 6'.
  • Activity: Exhibits antioxidant properties (DPPH radical scavenging activity, EC₅₀ ~ 15 µM) and converts to flavanones under acidic conditions, altering bioavailability .

Cytotoxic and Anticancer Chalcones

4,4’,6’-Trimethoxychalcone (C₁₇H₁₆O₄)
  • Substituents : Methoxy groups at 4, 4', 6'.
4-Fluoro-3',4',5'-Trimethoxychalcone (C₁₈H₁₇FO₄)
  • Substituents : Fluorine at 4; methoxy at 3', 4', 5'.
  • Activity : Anti-invasive agent in metastatic models (IC₅₀ ~ 5 µM) via inhibition of matrix metalloproteinases (MMPs) .

Key Comparison: Fluorine at the 4-position in 4-Fluoro-2',4',6'-trimethoxychalcone may enhance target specificity compared to non-fluorinated analogs, while methoxy positioning influences pathway selectivity (e.g., MMP inhibition vs. NF-κB) .

Structural and Functional Analogues

4-Methoxy-4′-Fluorochalcone (C₁₆H₁₃FO₂)
  • Substituents : Methoxy at 4; fluorine at 4'.
  • Activity: Limited data, but structural simplicity suggests reduced potency compared to multi-methoxy derivatives .
5,7,4'-Trimethoxyflavanone (C₁₈H₁₈O₅)
  • Relationship : Formed via acid-catalyzed cyclization of 2'-hydroxy-4,4',6'-trimethoxychalcone.
  • Implication : Highlights the instability of chalcones in acidic environments, necessitating formulation considerations .

Mechanistic and Pharmacological Insights

  • Fluorine Effects : The electronegativity of fluorine enhances binding affinity to hydrophobic enzyme pockets and reduces oxidative metabolism, prolonging half-life .
  • Methoxy Positioning : Methoxy groups at 2', 4', 6' (vs. 3', 4', 5') influence steric interactions with kinases (e.g., MAPK) or transcription factors (e.g., NF-κB) .
  • Hydroxyl vs. Methoxy : Hydroxyl-containing analogs exhibit stronger antioxidant activity but may suffer from rapid clearance due to glucuronidation .

Preparation Methods

Reaction Mechanism and General Procedure

The reaction involves deprotonation of the acetophenone’s α-hydrogen by a strong base (e.g., KOH or NaOH), generating an enolate that nucleophilically attacks the aldehyde carbonyl. Subsequent dehydration yields the chalcone. For 4-fluoro-2',4',6'-trimethoxychalcone, the synthesis requires:

  • 2',4',6'-Trimethoxyacetophenone as the ketone component.

  • 4-Fluorobenzaldehyde as the aldehyde component.

A representative protocol derived from analogous syntheses involves:

  • Dissolving equimolar amounts of 2',4',6'-trimethoxyacetophenone (1 eq) and 4-fluorobenzaldehyde (1 eq) in ethanol (15 mL).

  • Adding a 60% KOH solution (5 mL) dropwise at 0–5°C to minimize side reactions.

  • Stirring the mixture at room temperature for 6–8 hours.

  • Quenching with ice-cold water, acidifying with 1 N HCl, and isolating the precipitate.

  • Purifying the crude product via silica gel column chromatography (ethyl acetate/hexane) or recrystallization from ethanol.

Reported yields for similar chalcones range from 60% to 70%, though electron-withdrawing groups (e.g., fluorine) may reduce efficiency due to decreased nucleophilicity of the aldehyde.

Substituent Effects and Reaction Optimization

Impact of Methoxy and Fluoro Substituents

The positions and electronic nature of substituents significantly influence reaction kinetics and yields:

  • Methoxy groups : The 2',4',6'-trimethoxy configuration on the acetophenone ring enhances solubility in polar solvents but may sterically hinder enolate formation.

  • Fluoro substituent : The para-fluoro group on the benzaldehyde component introduces electron-withdrawing effects, potentially slowing the nucleophilic addition step.

Table 1: Comparative Yields of Chalcone Derivatives with Varying Substituents

Chalcone DerivativeSubstituents (Acetophenone/Benzaldehyde)Yield (%)Purification Method
(E)-1-(3-Chloro-2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one2-hydroxy-3-chloro / 2,4,5-trimethoxy65.3Column chromatography
4-Fluoro-3',4',5'-trimethoxychalcone (C16)3',4',5'-trimethoxy / 4-fluoro68*Medicated gel suspension
2,4,6-Trimethoxy-4′-nitrochalcone2,4,6-trimethoxy / 4-nitro72Flash chromatography

*Yield reported for scaled-up synthesis using medicated gel formulations to enhance bioavailability.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (1:9 to 3:7) effectively separates the target chalcone from unreacted starting materials and byproducts. Flash chromatography offers faster purification for larger-scale syntheses.

Recrystallization

Ethanol or ethanol/water mixtures are suitable for recrystallization, yielding high-purity products as confirmed by HPLC (>95% purity).

Table 2: Analytical Data for 4-Fluoro-2',4',6'-Trimethoxychalcone

PropertyDataSource
Molecular FormulaC₁₈H₁₇FO₅
CAS Number1017899-55-6
HPLC Purity>95%
APCI-MS (m/z)349.1 [M+1]⁺
¹H NMR (DMSO-d₆, δ ppm)8.27 (s, 1H), 7.89 (d, J=9 Hz, 1H), 3.83–3.89 (s, 9H)

Scalability and Industrial Considerations

Challenges in Large-Scale Synthesis

  • Starting material availability : 2',4',6'-Trimethoxyacetophenone may require custom synthesis, increasing costs.

  • Byproduct formation : Extended reaction times or elevated temperatures risk over-condensation or isomerization.

Alternative Formulations for Enhanced Stability

For pharmacological applications, 4-fluoro-2',4',6'-trimethoxychalcone has been formulated as a medicated gel (1.64% DMSO in sucralose-based gel) to improve stability and oral bioavailability .

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